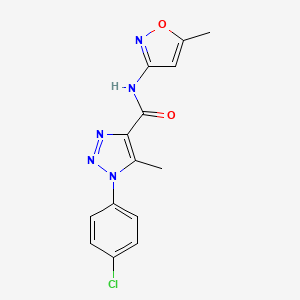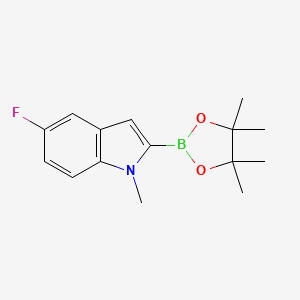![molecular formula C21H19FN4OS B2419048 5-((3,4-二氢异喹啉-2(1H)-基)(3-氟苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 851810-59-8](/img/structure/B2419048.png)
5-((3,4-二氢异喹啉-2(1H)-基)(3-氟苯基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound of significant interest in various fields of scientific research. This molecule exhibits unique structural features that make it a subject of study in organic chemistry, pharmacology, and material sciences.
科学研究应用
Chemistry
Used as a model compound in the study of thiazole and triazole ring systems.
Exploration of its reactivity and stability under different chemical environments.
Biology
Investigated for potential bioactive properties, including anti-inflammatory and anti-cancer activities.
Studied for its interaction with various biological targets at the cellular level.
Medicine
Potential therapeutic applications in the design of new drugs due to its unique structural features.
Research into its pharmacokinetics and pharmacodynamics for possible drug development.
Industry
Utilized in the development of new materials with specific electronic or optical properties.
Exploration of its use as a precursor in the synthesis of complex organic molecules.
作用机制
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound has shown good cellular potency , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This could potentially lead to therapeutic effects in conditions such as breast and prostate cancer where AKR1C3 is implicated.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of 3,4-Dihydroisoquinoline derivative: : This step typically involves the Pictet-Spengler reaction, where an appropriate precursor undergoes cyclization under acidic conditions.
Formation of Fluorophenylmethyl Intermediate: : The reaction of a fluorobenzyl halide with a suitable nucleophile forms the 3-fluorophenylmethyl moiety.
Coupling of Intermediates: : The dihydroisoquinoline derivative is coupled with the fluorophenylmethyl intermediate through a condensation reaction, forming the thiazolo[3,2-b][1,2,4]triazol-6-ol core.
Final Cyclization: : This involves the intramolecular cyclization of the intermediate products to form the desired compound under controlled conditions (e.g., temperature, solvent).
Industrial Production Methods
The industrial production would involve scalable synthesis steps under optimized conditions to ensure high yield and purity. Methods might include:
Continuous flow chemistry for efficient synthesis.
Catalytic methods to enhance reaction rates.
Use of industrial-grade solvents and reagents to ensure cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: : Can involve conversion of certain functional groups to higher oxidation states using reagents like hydrogen peroxide or chromium trioxide.
Reduction: : Reduction of specific groups using common reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Functional group exchange using nucleophiles or electrophiles under specific conditions (e.g., SN1 or SN2 reactions).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide.
Reduction: : Lithium aluminum hydride, hydrogen/palladium.
Substitution: : Sodium azide, alkyl halides.
Major Products
Oxidation: : Oxidized derivatives with enhanced reactivity or changed properties.
Reduction: : Reduced derivatives with potentially different bioactivity or physical properties.
Substitution: : Substituted products with varied functional groups enhancing or modifying its applications.
相似化合物的比较
Similar Compounds
2-Methylthiazolo[3,2-b][1,2,4]triazole derivatives: : Share structural similarity but may vary in their functional groups or substituents.
3,4-Dihydroisoquinoline analogs: : Compounds with variations in the dihydroisoquinoline moiety.
Highlighting Uniqueness
In essence, 5-((3,4-Dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound with notable scientific interest due to its complex structure and varied potential applications. From its synthesis to its mechanistic action and comparison with similar compounds, it holds significant promise in expanding our understanding of complex chemical systems.
属性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-7-4-8-17(22)11-15)25-10-9-14-5-2-3-6-16(14)12-25/h2-8,11,18,27H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKTXSNKCEFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3,7-trimethyl-8-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2418965.png)

![(Z)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2418968.png)



![7-(tert-butyl)-1-methyl-3-(2-oxopropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2418972.png)
![3-benzyl-N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2418973.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2418974.png)
![4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)morpholine](/img/structure/B2418976.png)


![2-(2-chloro-6-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2418981.png)
![ethyl 2-{[1,1'-biphenyl]-4-amido}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
